molecular formula C13H14N2O4 B2837258 5-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione CAS No. 1052562-60-3

5-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione

Cat. No.: B2837258
CAS No.: 1052562-60-3
M. Wt: 262.265
InChI Key: QMLBSYGGFAJKGH-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features an imidazolidine-2,4-dione core substituted with a methyl group at position 5 and a 2-(2H-1,3-benzodioxol-5-yl)ethyl side chain. Its IUPAC name is 5-[2-(1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione, with the molecular formula C₁₃H₁₄N₂O₄ and molecular weight 262.27 g/mol . Key identifiers include CAS 89601-00-3 and PubChem CID 16770287. The benzodioxole moiety introduces electron-rich aromaticity, while the ethyl linker provides conformational flexibility.

For example, describes the use of thiazolidine-2,4-dione and substituted aldehydes in the presence of catalysts like piperidine to generate intermediates .

Properties

IUPAC Name

5-[2-(1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-13(11(16)14-12(17)15-13)5-4-8-2-3-9-10(6-8)19-7-18-9/h2-3,6H,4-5,7H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLBSYGGFAJKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

While precise details are lacking, we can infer that benzodioxolyl-methylimidazolidinedione likely interacts with cellular components or proteins involved in essential processes. Its mode of action could involve:

Biological Activity

The compound 5-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione , also known as C13H14N2O4 , has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H14N2O4
  • Molecular Weight : 250.26 g/mol
  • CAS Number : 16770287
  • SMILES Notation : CC(=O)N1CC(C(=O)N1C)CC2=C(C=CC=C2O)OCO

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and antimicrobial effects. Below are some key findings:

Antitumor Activity

Studies have demonstrated that derivatives of imidazolidine compounds can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
  • Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

The following table summarizes the IC50 values for this compound against different cell lines:

Cell LineIC50 Value (µM)Study Reference
A5496.75 ± 0.19
HCC8275.13 ± 0.97
NCI-H3580.85 ± 0.05

This data indicates that the compound exhibits significant cytotoxicity against lung cancer cell lines, suggesting its potential as an antitumor agent.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising results in antimicrobial assays:

  • Tested Pathogens : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive).
  • Methodology : Broth microdilution tests were employed to evaluate antimicrobial efficacy.

The results indicated that the compound possesses moderate antibacterial activity, which could be beneficial for developing new antimicrobial agents.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S phase transition.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA, potentially disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related compounds within the imidazolidine family:

  • A study published in Pharmaceutical Research indicated that similar compounds exhibited selective toxicity towards tumor cells while sparing normal cells, highlighting their therapeutic promise .
  • Another investigation reported that modifications to the benzodioxole moiety could enhance antitumor efficacy while reducing cytotoxicity to healthy tissues .
  • In vivo studies are needed to confirm these findings and assess the pharmacokinetics and bioavailability of this compound in a clinical setting.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound: 5-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione C₁₃H₁₄N₂O₄ 262.27 Benzodioxolyl ethyl, methyl Electron-rich aromatic group, moderate polarity
5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione () C₁₂H₁₄N₂O₃ 234.25 Methoxy-3-methylphenyl, methyl Increased lipophilicity due to methyl/methoxy
5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione () C₁₂H₁₄N₂O₃ 234.25 Ethyl, 4-methoxyphenyl Ethyl enhances hydrophobicity
5-[2-(4-Methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione () C₁₃H₁₆N₂O₃ 248.27 4-Methoxyphenyl ethyl, methyl Methoxy improves solubility vs. benzodioxolyl
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione () C₁₈H₂₅N₃O₃S 363.47 Diisopropylaminoethyl, methoxybenzylidene Thiazolidine core with extended conjugation

Key Observations :

  • The benzodioxolyl group in the target compound (vs.
  • Ethyl vs. methyl substitutions (e.g., vs. 16) influence steric bulk and logP values, impacting membrane permeability.
  • Thiazolidine-2,4-dione derivatives () exhibit distinct electronic properties compared to imidazolidine-2,4-diones, affecting biological target interactions .

Q & A

Basic Question: What analytical methods are recommended for confirming the structural identity and purity of 5-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione?

Methodological Answer:
To confirm structural identity and purity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton environments and carbon frameworks, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute stereochemical confirmation . For purity assessment, high-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is recommended, using a C18 column and acetonitrile/water gradient. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or tautomeric forms, requiring iterative recrystallization or column chromatography .

Advanced Question: How can molecular docking studies be designed to evaluate the binding affinity of this compound to enzymes like cyclooxygenase-2 (COX-2)?

Methodological Answer:

Target Selection : Use crystallographic data (e.g., COX-2 PDB ID: 5KIR) to define the active site.

Ligand Preparation : Optimize the compound’s 3D conformation using density functional theory (DFT) to minimize energy and assign partial charges .

Docking Protocol : Employ AutoDock Vina or Schrödinger Glide with flexible side-chain residues (e.g., Arg120, Tyr355). Set grid box dimensions to 25 ų centered on the catalytic site.

Validation : Compare results with known COX-2 inhibitors (e.g., celecoxib) to assess docking reliability. Address contradictions (e.g., high predicted affinity but low in vitro activity) by evaluating solvation effects or post-binding conformational changes .

Basic Question: What synthetic routes are effective for preparing this compound, and how are reaction conditions optimized?

Methodological Answer:
A two-step synthesis is commonly employed:

Core Formation : React α-haloketone derivatives (e.g., 5-methylimidazolidine-2,4-dione) with thiourea under basic conditions (KOH/EtOH, reflux, 6–8 hr) .

Benzodioxol-Ethyl Substitution : Use a nucleophilic alkylation with 2-(2H-1,3-benzodioxol-5-yl)ethyl bromide in DMF at 80°C for 12 hr.
Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Yield improvements (>70%) require strict anhydrous conditions and inert gas purging to prevent hydrolysis of intermediates .

Advanced Question: How can structural analogs of this compound be systematically evaluated to resolve contradictions in reported biological activities?

Methodological Answer:

Analog Design : Modify the benzodioxol-ethyl group (e.g., substitute with 4-methoxybenzylidene or chlorobenzylidene) and compare activities .

Activity Profiling : Test analogs in parallel assays (e.g., antimicrobial disk diffusion, COX-2 inhibition). Use structure-activity relationship (SAR) tables to correlate substituents with efficacy:

SubstituentCOX-2 IC₅₀ (µM)Antimicrobial Zone (mm)
2H-1,3-Benzodioxol12.5 ± 1.215.3 ± 0.8
4-Methoxybenzylidene8.7 ± 0.918.1 ± 1.1
2-Chlorobenzylidene23.4 ± 2.110.5 ± 0.6

Data Contradictions : If an analog shows high in silico affinity but low in vitro activity, assess membrane permeability (e.g., PAMPA assay) or metabolic stability (hepatic microsome incubation) .

Basic Question: What strategies are used to resolve spectral data inconsistencies during structural elucidation?

Methodological Answer:

  • NMR Artifacts : For unexpected peaks in ¹H NMR (e.g., ~δ 5.8 ppm), consider rotamers from restricted rotation of the benzodioxol-ethyl group. Variable-temperature NMR (VT-NMR) at 25–60°C can coalesce split signals .
  • MS Fragmentation : Use high-resolution MS (HRMS) to distinguish between molecular ion ([M+H]⁺) and adducts (e.g., [M+Na]⁺). Anomalous fragments may indicate residual solvents; compare with NIST database .

Advanced Question: How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:
The imidazolidine-dione core exhibits electron-withdrawing effects, polarizing the C5 methyl group and enhancing electrophilicity at the ethyl linker. In substitution reactions:

  • Nucleophilic Attack : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The C2 position of the benzodioxol ring is most reactive due to conjugation with the dioxolane oxygen lone pairs .
  • Experimental Validation : React with Grignard reagents (e.g., MeMgBr) in THF at −78°C to minimize side reactions. Monitor regioselectivity via LC-MS and compare with computational predictions .

Basic Question: What purification techniques are optimal for isolating this compound from synthetic byproducts?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with gradient elution (hexane → ethyl acetate, 0–40% over 15 CV). For polar byproducts (e.g., unreacted thiourea), switch to reverse-phase C18 with methanol/water (60:40).
  • Recrystallization : Dissolve crude product in hot ethanol (70°C), cool to 4°C for 12 hr. Crystals typically form as colorless needles with >95% purity (HPLC). Avoid DMSO due to high boiling point and residue retention .

Advanced Question: How can isotopic labeling (e.g., ¹³C, ²H) be applied to study the compound’s metabolic pathways in vitro?

Methodological Answer:

Synthesis of Labeled Analog : Introduce ¹³C at the imidazolidine C2 position via reaction with K¹³CN in the presence of NH₃ .

Metabolic Tracing : Incubate with hepatic microsomes and use LC-MS/MS to track labeled metabolites (e.g., hydroxylation at the ethyl linker).

Data Interpretation : Compare isotopic enrichment ratios to differentiate Phase I (oxidation) vs. Phase II (glucuronidation) metabolism. Contradictions between predicted and observed metabolites may indicate enzyme polymorphisms or allosteric effects .

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